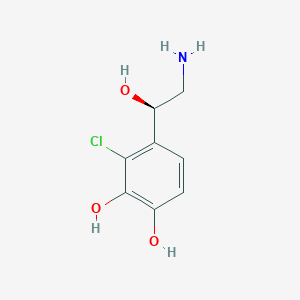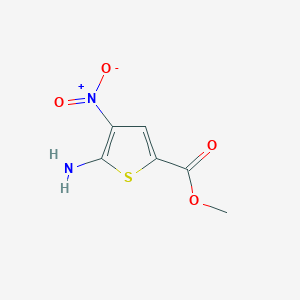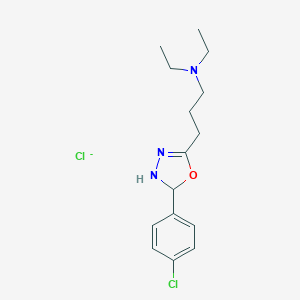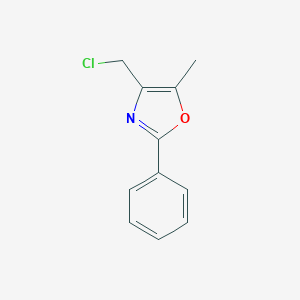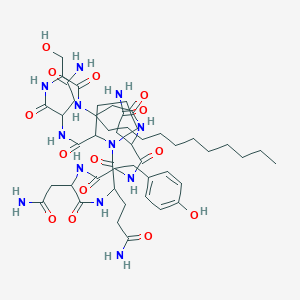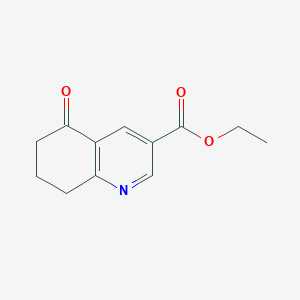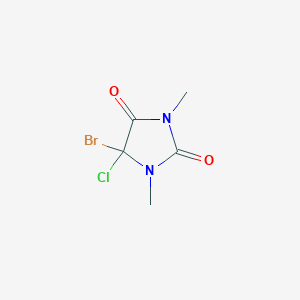
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane often involves reactions of hydroquinone with various aldehydes in the presence of acidic conditions, leading to the formation of ethers, esters, and undergoing diazo coupling and polycondensation reactions (Denisov, Grishchenkova, & Fokin, 1983). Additionally, the synthesis of polyfluoroaromatic compounds, which share similarities with 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane, often involves treating specific halides with diamines in the absence of HCl acceptors to achieve high volatility and facile hydrolysis properties (Kovtonyuk, Makarov, Shakirov, & Zibarev, 1996).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of X-ray crystallography in determining the configuration and conformation of the molecules. Studies on organoboron compounds and their chelates provide insight into the geometry and bonding of similar complex molecules (Kliegel, Tajerbashi, Rettig, & Trotter, 1991). These analyses are crucial for understanding the physical and chemical behavior of 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Chemical Reactions and Properties
The chemical reactions and properties of benzodioxane derivatives often involve hydroxylation, methylation, and interactions with various reagents. Organosulfonyloxy derivatives of benziodoxoles, for instance, demonstrate the potential for varied reactions with alkynyltrimethylsilanes, leading to the formation of iodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996). These reactions highlight the complex chemical behavior and versatility of benzodioxane derivatives.
科学研究应用
Application in Cancer Research
- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane has been used in the synthesis of novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, which are being evaluated as potential anticancer agents .
- Methods of Application or Experimental Procedures: The synthesis started with the selective nitration at the 5-position of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to the nitro derivative. The nitro group was then reduced to give the amino intermediate. Schiff bases were obtained from coupling reactions between the amino intermediate and various benzaldehydes and heteroaromatic aldehydes .
- Results or Outcomes: The in vitro cytotoxicity of the compounds was evaluated against cancer cell lines (ACP-03, SKMEL-19, and HCT-116) using the MTT assay. Schiff bases exhibited promising cytotoxicity against ACP-03 and SKMEL-19, with IC50 values lower than 5 μM .
Application in Suzuki–Miyaura Coupling
- Summary of the Application: 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane can be used in the synthesis of organoboranes, which are key reagents in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the Suzuki–Miyaura coupling reaction being performed. Generally, this involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
- Results or Outcomes: The outcomes of these reactions are typically biaryl compounds, which are commonly found in various natural products and pharmaceuticals .
安全和危害
The compound is labeled with the GHS07 pictogram2. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation2. The precautionary statements are P261, P271, and P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection2.
未来方向
There is no specific information available on the future directions of 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
属性
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVHTQWRXVSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


